molecular formula C12H8BrNO3S B2836633 2-(4-Bromobenzamido)thiophene-3-carboxylic acid CAS No. 926241-98-7

2-(4-Bromobenzamido)thiophene-3-carboxylic acid

Cat. No.: B2836633
CAS No.: 926241-98-7
M. Wt: 326.16
InChI Key: NEPQUINUAIDARA-UHFFFAOYSA-N
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Description

2-(4-Bromobenzamido)thiophene-3-carboxylic acid is a chemical compound characterized by its bromobenzamido group attached to a thiophene ring, which is further substituted with a carboxylic acid group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromobenzoic acid and thiophene-3-carboxylic acid.

  • Coupling Reaction: The two compounds are coupled using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the synthesis is carried out in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors that can handle larger volumes and ensure efficient mixing and heat transfer.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can occur at the bromine atom, with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, aqueous conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether.

  • Substitution: Various nucleophiles, typically in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted bromobenzamides or ethers.

Scientific Research Applications

2-(4-Bromobenzamido)thiophene-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-(4-Bromobenzamido)thiophene-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-(4-Bromobenzamido)ethyl 4-bromobenzoate: This compound has a similar structure but with an ethyl group instead of a thiophene ring.

  • N-(4-Bromo-phenyl)-2-chloro-benzamide: This compound has a chloro group instead of a bromo group on the benzene ring.

Uniqueness: 2-(4-Bromobenzamido)thiophene-3-carboxylic acid is unique due to its thiophene ring, which imparts different chemical and physical properties compared to similar compounds. The presence of the bromobenzamido group also allows for further functionalization and versatility in synthetic applications.

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3S/c13-8-3-1-7(2-4-8)10(15)14-11-9(12(16)17)5-6-18-11/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPQUINUAIDARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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